molecular formula C10H16Cl2N4 B15224241 (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B15224241
M. Wt: 263.16 g/mol
InChI Key: CAHWGZKDNFAXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound that features a piperidine ring substituted with a chloropyrimidine moiety and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Chloropyrimidine Moiety: This step involves the substitution of a hydrogen atom on the piperidine ring with a chloropyrimidine group. This can be achieved through nucleophilic substitution reactions.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit similar biological activities.

    Chloropyrimidine Derivatives: Compounds like chloropyrimidine-based drugs also share structural similarities and may have comparable pharmacological properties.

Uniqueness

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H16Cl2N4

Molecular Weight

263.16 g/mol

IUPAC Name

[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H15ClN4.ClH/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15;/h5,7-8H,1-4,6,12H2;1H

InChI Key

CAHWGZKDNFAXHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=CC(=NC=N2)Cl.Cl

Origin of Product

United States

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